molecular formula C16H24N6O2 B2395318 6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-68-0

6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2395318
CAS No.: 876902-68-0
M. Wt: 332.408
InChI Key: YZCYPOBIKSCQBI-UHFFFAOYSA-N
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Description

6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines a purine and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a purine derivative with 3-(dimethylamino)propyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding N-oxide, while reduction could produce a secondary amine derivative.

Scientific Research Applications

6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism by which 6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to nucleic acids or proteins, altering their function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurine
  • 6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylimidazole

Uniqueness

What sets 6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione apart from similar compounds is its unique combination of a purine and imidazole ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[3-(dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-10-11(2)22-12-13(19(5)16(24)20(6)14(12)23)17-15(22)21(10)9-7-8-18(3)4/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCYPOBIKSCQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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